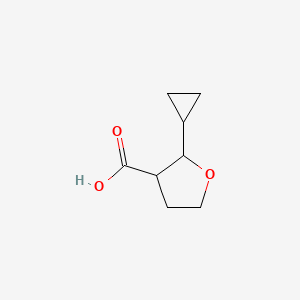

2-Cyclopropyloxolane-3-carboxylic acid

説明

Structure

3D Structure

特性

分子式 |

C8H12O3 |

|---|---|

分子量 |

156.18 g/mol |

IUPAC名 |

2-cyclopropyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10) |

InChIキー |

ZAIFCLWZUIFAMR-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2C(CCO2)C(=O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropyloxolane 3 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2-Cyclopropyloxolane-3-carboxylic acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. amazonaws.comyoutube.com For this compound, several strategic disconnections can be envisioned to deconstruct the molecule into viable starting materials.

Key Retrosynthetic Disconnections:

Strategy A: C-O Bond Disconnection: The most intuitive disconnection involves breaking one of the C-O bonds of the oxolane ring. This leads back to an acyclic γ-hydroxy carbonyl compound. Specifically, cleaving the C5-O bond reveals a 4-hydroxy-2-cyclopropyl-5-functionalized pentanoic acid derivative. This approach places the core challenge on the stereoselective synthesis of the acyclic precursor containing three consecutive stereocenters.

Strategy B: [3+2] Cycloaddition: A powerful and convergent approach involves disconnecting the oxolane ring via a formal [3+2] cycloaddition. nih.govacs.org In this scenario, the 2-cyclopropyl-substituted ring is viewed as the adduct of a three-carbon synthon, such as a vinylcyclopropane (B126155) (VCP), and a two-atom component. pku.edu.cnacs.org If the two-atom component provides the C3-carboxylate moiety, a glyoxylate (B1226380) derivative could serve as a suitable reaction partner. This strategy is highly attractive as it can construct the core heterocyclic ring and set the C2 and C3 stereochemistry in a single step. acs.org

Strategy C: Late-Stage Carboxylation: A third strategy involves disconnecting the C3-carboxyl bond as the final synthetic transformation. This retrosynthetic step leads to a 2-cyclopropyloxolane intermediate. The viability of this approach is highly dependent on the existence of a facile and regioselective method for introducing a carboxyl group or its precursor at the C3 position of the pre-formed oxolane ring. acs.org

Convergent and Divergent Synthetic Routes to the Oxolane Core Incorporating Cyclopropyl (B3062369) Substitution

Building upon the retrosynthetic analysis, several synthetic routes can be devised. Convergent strategies, such as cycloaddition reactions, are often favored for their efficiency in rapidly building molecular complexity. chemrxiv.org

The stereoselective construction of the substituted tetrahydrofuran (B95107) ring is a cornerstone of any synthetic approach. nih.govuni-saarland.de Intramolecular cyclization of a carefully designed acyclic precursor is a common and effective method.

One prominent strategy is the iodoetherification of a γ,δ-unsaturated alcohol. acs.orgnih.gov In the context of the target molecule, this would involve the synthesis of a cyclopropyl-substituted homoallylic alcohol. Treatment with an iodine source (e.g., I₂) promotes a stereoselective 5-exo-tet cyclization, where the relative stereochemistry between the newly formed C2 and C3 centers is controlled by the geometry of the transition state. acs.org The resulting 3-iodomethyl substituent can then be further manipulated to install the carboxylic acid.

Another powerful method involves the cyclization of chloropolyols, which can be performed in water, offering an environmentally benign route to hydroxytetrahydrofurans with high regioselectivity and stereocontrol. organic-chemistry.org Similarly, the cyclization of 1,4-diols using reagents like cerium ammonium (B1175870) nitrate (B79036) can yield tetrahydrofuran derivatives stereoselectively. organic-chemistry.org These methods rely on the ability to first construct the acyclic polyol precursor with the desired stereochemistry.

| Precursor Type | Cyclization Method | Key Features | Relevant Citations |

| γ,δ-Unsaturated Alcohol | Iodoetherification | Stereoselective 5-exo-tet cyclization; introduces a handle for further functionalization. | acs.orgnih.gov |

| Chloropolyol | Water-mediated cyclization | Environmentally friendly; high regioselectivity and stereoselectivity. | organic-chemistry.org |

| 1,4-Diol | Oxidative Cyclization (e.g., CAN) | Direct formation of the THF ring from a diol precursor. | organic-chemistry.org |

| γ-Hydroxy Terminal Alkene | Palladium-Catalyzed Cyclization | Forms C-C and C-O bonds in one step; good for 2,5- and 2,3-disubstituted THFs. | nih.gov |

The introduction of the cyclopropyl group can be achieved either by starting with a cyclopropane-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing molecule. The former is often more strategic.

A highly effective method utilizes vinylcyclopropanes (VCPs) as versatile three-carbon synthons in transition-metal-catalyzed formal [3+2] cycloadditions. acs.org An iridium-catalyzed asymmetric cycloaddition between VCPs and carboxylic acids has been developed to produce highly enantioenriched tetrahydrofurans directly. acs.org This reaction is particularly relevant as it incorporates a carboxyl-containing moiety in the cycloaddition step, overcoming challenges associated with the low reactivity of carboxylic acids in such transformations. acs.org Similarly, a synergistic palladium and organocatalysis approach enables the [3+2] cycloaddition of VCPs with α,β-unsaturated aldehydes, which places an aldehyde at the C3 position—a direct precursor to the target carboxylic acid. acs.org

Alternatively, one can begin with a cyclopropyl ketone . The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones via the Corey-Chaykovsky cyclopropanation of chalcones is a well-established method. nih.govresearchgate.net Such ketones can then be elaborated, for example, through an aldol (B89426) addition to append the rest of the carbon backbone, followed by reduction and cyclization to form the oxolane ring. The cyclization of vinyl- and aryl-cyclopropyl ketones can also be used to form ring systems. researchgate.netepfl.ch

| Strategy | Key Reaction | Description | Relevant Citations |

| VCP as 3-C Synthon | Iridium-catalyzed [3+2] Cycloaddition | Asymmetric cycloaddition of vinylcyclopropanes with carboxylic acids or their derivatives. | acs.org |

| VCP as 3-C Synthon | Palladium/Organocatalyzed [3+2] Cycloaddition | Reaction of vinylcyclopropanes with α,β-unsaturated aldehydes to form substituted cyclopentanes, adaptable to oxolanes. | acs.org |

| Cyclopropyl Ketone Precursor | Corey-Chaykovsky Cyclopropanation | Synthesis of cyclopropyl ketones from α,β-unsaturated ketones (chalcones). | nih.govresearchgate.net |

| Hydrogen-Borrowing Catalysis | Intramolecular Cyclopropanation | Alkylation of a ketone followed by intramolecular displacement to form a cyclopropane ring. | acs.org |

Direct, regioselective carboxylation of an unactivated C-H bond at the C3 position of a 2-cyclopropyloxolane is a formidable challenge. Therefore, synthetic strategies typically rely on the introduction of a functional group precursor at the C3 position, which can be reliably converted to a carboxylic acid in a subsequent step.

One of the most effective strategies is to employ a dienophile or dipolarophile in a cycloaddition that already contains a masked carboxyl group. As mentioned, using an α,β-unsaturated aldehyde in a [3+2] cycloaddition with a VCP furnishes a C3-formyl oxolane, which can be readily oxidized to the corresponding carboxylic acid using standard reagents (e.g., Pinnick oxidation). acs.org

Another approach is the diastereoselective reaction of γ-lactols with silylated nucleophiles. acs.org A γ-lactol bearing a C2-cyclopropyl group could, in principle, be reacted with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) or another carboxylate synthon to introduce the desired functionality at C3 with stereocontrol. The resulting nitrile can then be hydrolyzed to the carboxylic acid.

| Functional Group Precursor | Method of Introduction | Conversion to Carboxylic Acid | Relevant Citations |

| Aldehyde (-CHO) | [3+2] Cycloaddition with α,β-unsaturated aldehyde | Oxidation (e.g., Pinnick: NaClO₂, NaH₂PO₄) | acs.org |

| Nitrile (-CN) | Reaction of γ-lactol with TMS-CN | Acid or base hydrolysis | acs.org |

| Ester (-COOR) | [3+2] Cycloaddition with glyoxylate ester | Saponification (e.g., LiOH, NaOH) | acs.org |

| Hydroxymethyl (-CH₂OH) | Reduction of C3-ester/aldehyde | Two-step oxidation (e.g., PCC then PDC/KMnO₄) | kirj.ee |

Enantioselective and Diastereoselective Syntheses of this compound

Controlling the absolute and relative stereochemistry at the C2 and C3 positions is paramount. This can be achieved through substrate control, reagent control, or by using a chiral auxiliary.

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered. wikiwand.comsigmaaldrich.com This is a powerful and reliable strategy for asymmetric synthesis. blogspot.com

For the synthesis of this compound, an auxiliary could be appended to the C3-carboxylate precursor. For instance, an achiral glyoxylic acid or acetic acid derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine . blogspot.comwikipedia.org

In a potential route, an N-acetyl Evans oxazolidinone could be enolized and reacted in an aldol-type condensation with a cyclopropyl-containing aldehyde. The steric hindrance of the auxiliary directs the approach of the aldehyde, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cyclization and cleavage of the auxiliary would yield the enantiomerically enriched target molecule. The stereochemical outcome of such aldol reactions is often highly predictable, with Z-enolates typically yielding syn-aldol products. blogspot.com Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in a variety of asymmetric transformations, including aldol and Michael additions. scielo.org.mx

The choice of auxiliary and the specific reaction conditions, including the solvent and additives like lithium chloride, can have a significant impact on the diastereoselectivity of the key bond-forming step. wikipedia.org

| Chiral Auxiliary | Typical Application | Mechanism of Control | Relevant Citations |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelated transition state (e.g., with Boron), blocking one face of the enolate. | wikiwand.comblogspot.com |

| Pseudoephedrine Amides | Alkylations, Aldol reactions | Forms a stable lithium chelated enolate; steric hindrance from the auxiliary directs electrophile attack. | wikipedia.org |

| Camphorsultam | Michael additions, Aldol reactions | Steric bulk of the sultam ring provides effective facial shielding. | wikipedia.org |

| (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Alkylation of aldehydes/ketones | Forms a chiral hydrazone which is deprotonated; the fused-ring system directs alkylation. | blogspot.com |

Asymmetric Organocatalysis and Metal-Catalyzed Stereoselective Transformations

The precise three-dimensional structure of this compound is crucial for its function, necessitating the use of stereoselective synthesis methods. Asymmetric organocatalysis and metal-catalyzed reactions are at the forefront of achieving this control.

Asymmetric Organocatalysis: This approach utilizes small organic molecules as catalysts to induce chirality. For the synthesis of oxolane rings, proline and its derivatives are often employed in Michael additions or aldol reactions to set key stereocenters. The formation of the cyclopropane ring can be achieved through organocatalyzed cyclopropanation reactions, often involving ylides or diazo compounds, where the catalyst dictates the facial selectivity of the addition to an alkene.

Metal-Catalyzed Stereoselective Transformations: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are highly effective in stereoselective synthesis. For instance, rhodium-catalyzed cyclopropanation of alkenes with diazoacetates is a powerful method for forming the cyclopropane ring with high diastereoselectivity and enantioselectivity. The choice of chiral ligand bound to the metal center is critical in directing the stereochemical outcome. Similarly, palladium-catalyzed asymmetric allylic alkylation can be a key step in constructing the chiral oxolane core.

| Catalyst Type | Reaction | Key Features | Typical Catalyst |

| Organocatalyst | Michael Addition | Forms C-C bonds, sets stereocenters | Proline derivatives |

| Organocatalyst | Aldol Reaction | Creates chiral hydroxylated intermediates | Chiral amines, phosphoric acids |

| Metal Catalyst | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity | Rhodium(II) carboxylates with chiral ligands |

| Metal Catalyst | Allylic Alkylation | Forms chiral C-O or C-C bonds | Palladium complexes with chiral phosphine (B1218219) ligands |

Control of Stereochemistry at the Oxolane and Cyclopropane Stereocenters

Achieving the desired stereoisomer of this compound requires meticulous control over the multiple stereocenters within the molecule. The relative and absolute configurations of the substituents on both the oxolane ring and the cyclopropane ring must be precisely managed.

Oxolane Stereocenters: The stereochemistry of the oxolane ring is often established through substrate-controlled or catalyst-controlled reactions. For example, a diastereoselective intramolecular Williamson ether synthesis or an oxa-Michael addition can be employed, where the existing stereochemistry in the acyclic precursor directs the formation of the new stereocenters in the ring. Alternatively, asymmetric dihydroxylation or epoxidation of an unsaturated precursor, followed by cyclization, can install the required stereochemistry.

Cyclopropane Stereocenters: The stereochemistry of the cyclopropane ring is typically controlled during the cyclopropanation step. The choice of catalyst and chiral ligand in metal-catalyzed reactions, or the specific organocatalyst used, determines the facial selectivity of the addition to the double bond. The geometry of the starting alkene (E or Z) also plays a crucial role in determining the relative stereochemistry of the final cyclopropane product.

Sustainable and Green Chemical Protocols for the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and catalytic processes that reduce waste.

Development of Eco-Friendly Solvent Systems and Reaction Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry approaches seek to replace these with more environmentally benign alternatives.

Eco-Friendly Solvents: For the synthesis of this compound, research is exploring the use of water, supercritical carbon dioxide (scCO₂), and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). These solvents are less toxic, have a lower environmental impact, and can sometimes lead to improved reaction rates and selectivities.

Reaction Conditions: The development of solvent-free reaction conditions or reactions that can be performed at lower temperatures and pressures contributes to the greenness of a synthetic route. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption.

| Solvent/Condition | Advantages | Challenges |

| Water | Non-toxic, non-flammable, inexpensive | Poor solubility of many organic substrates |

| Supercritical CO₂ | Non-toxic, readily available, tunable properties | Requires high-pressure equipment |

| Bio-solvents (e.g., 2-MeTHF) | Derived from renewable resources, lower toxicity | Can be more expensive than traditional solvents |

| Microwave Synthesis | Rapid heating, reduced reaction times | Potential for localized overheating, scalability |

Exploration of Heterogeneous and Recyclable Catalysts

A key aspect of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused, which reduces waste and cost.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for simple filtration to recover the catalyst. Examples include zeolites, metal-organic frameworks (MOFs), and metals supported on solid materials like silica (B1680970) or alumina. These can be designed to perform the key stereoselective transformations required for the synthesis of this compound.

Recyclable Homogeneous Catalysts: While homogeneous catalysts are often more active and selective, their separation can be challenging. To address this, strategies are being developed to immobilize homogeneous catalysts on soluble polymers or to use phase-separable liquid-liquid systems. This allows for the benefits of homogeneous catalysis while enabling catalyst recycling.

| Catalyst System | Description | Advantages | Example Application |

| Zeolites | Microporous aluminosilicate (B74896) minerals | Shape selectivity, thermal stability | Acid-catalyzed cyclization reactions |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with metal nodes and organic linkers | High surface area, tunable porosity | Asymmetric catalysis |

| Supported Metal Catalysts | Metal nanoparticles on a solid support (e.g., Pd/C) | Easy separation, reusability | Hydrogenation, cross-coupling reactions |

| Polymer-Immobilized Catalysts | Homogeneous catalyst attached to a soluble polymer | Recyclable, high activity | Asymmetric synthesis |

Chemical Transformations and Derivatization Strategies for 2 Cyclopropyloxolane 3 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing conversion into esters, amides, alcohols, aldehydes, and acyl halides.

Esterification of 2-Cyclopropyloxolane-3-carboxylic acid is a common strategy to enhance properties such as lipophilicity or to act as a prodrug. The most direct method for synthesizing esters from carboxylic acids is the Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

Alternatively, esters can be prepared under milder, non-acidic conditions. One such method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile in a substitution reaction (S_N2) with a primary alkyl halide. youtube.com This approach is particularly useful for substrates that may be sensitive to strong acids. A variety of alcohols can be used in these syntheses, leading to a diverse library of ester analogues.

Table 1: Examples of Esterification Reactions This table is for illustrative purposes and actual reaction conditions may vary.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl 2-cyclopropyloxolane-3-carboxylate | Fischer Esterification |

| This compound | Ethanol, TsOH | Ethyl 2-cyclopropyloxolane-3-carboxylate | Fischer Esterification |

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules. nih.govmdpi.com Direct reaction between a carboxylic acid and an amine is typically inefficient and requires high temperatures. nih.gov Therefore, the carboxylic acid must first be "activated". iajpr.com This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jackwestin.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide.

Other modern activating agents include phosphonitrilic chloride trimer (PNT) and tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), which can facilitate amidation under mild conditions. nih.goviajpr.comucl.ac.uk These methods are often high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and the amine, allowing for the synthesis of diverse amide libraries. nih.govucl.ac.uk

Table 2: Examples of Amidation Reactions This table is for illustrative purposes and actual reaction conditions may vary.

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | Aniline, DCC | N-phenyl-2-cyclopropyloxolane-3-carboxamide |

| This compound | Benzylamine, EDC, HOBt | N-benzyl-2-cyclopropyloxolane-3-carboxamide |

| This compound | Morpholine, PNT | (2-Cyclopropyloxolan-3-yl)(morpholino)methanone |

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-cyclopropyloxolan-3-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukkhanacademy.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. libretexts.orgcommonorganicchemistry.com Borane (BH₃) complexes, such as BH₃-THF, can also be used and may offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com

The partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than the starting acid. chemguide.co.uk Therefore, this conversion is usually performed indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive hydride reagent that will not proceed to the alcohol. libretexts.org For example, an acyl chloride can be reduced to an aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as valuable precursors for the synthesis of esters, amides, and other derivatives. jackwestin.comwikipedia.org this compound can be converted to its corresponding acyl chloride, 2-Cyclopropyloxolane-3-carbonyl chloride, by treatment with a halogenating agent. wikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.net Phosgene is also an effective reagent, often used in industrial settings. google.com These reactions typically proceed under mild conditions and produce the highly reactive acyl chloride, which is often used immediately in the next synthetic step without purification. The synthesis of the related cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid is a well-established procedure. osti.gov

Regioselective and Stereoselective Modifications of the Oxolane Ring

While the carboxylic acid provides a convenient handle for derivatization, the oxolane ring itself can potentially undergo chemical modification, although such reactions are less common and more challenging.

Ring-Opening Reactions: The tetrahydrofuran (oxolane) ring is generally stable but can be opened under specific, typically harsh, acidic conditions. Acid-catalyzed ring-opening of tetrahydrofuran itself usually requires strong acids and results in polymerization. However, in substituted oxolanes, nucleophilic attack can lead to specific ring-opened products. For instance, acid-catalyzed ring-opening of a related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with various alcohol nucleophiles has been demonstrated to proceed via an S_N2-like mechanism. nih.govnih.gov Applying this principle, treatment of this compound with a strong acid in the presence of a nucleophile could potentially lead to the cleavage of one of the C-O bonds of the oxolane ring. The regioselectivity of such a reaction would be influenced by the electronic effects of the cyclopropyl (B3062369) and carboxyl groups.

Ring-Expansion Reactions: Ring-expansion reactions can be used to convert a cyclic system into a larger ring. wikipedia.org A potential strategy to expand the five-membered oxolane ring to a six-membered tetrahydropyran (B127337) ring could involve a Tiffeneau–Demjanov type rearrangement. wikipedia.org This would first require the conversion of the carboxylic acid at the C3 position into an adjacent aminomethyl group (via reduction to the alcohol, conversion to a halide, and displacement with azide (B81097) followed by reduction). Diazotization of this primary amine with nitrous acid would generate an unstable diazonium salt. Subsequent loss of nitrogen gas would form a carbocation, which could trigger a rearrangement where one of the adjacent C-C bonds of the oxolane ring migrates, leading to an expanded ring ketone. Such rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. youtube.com However, the viability and outcome of such a sequence on the this compound scaffold would require experimental validation.

Substitution and Functionalization at Unsubstituted Positions

The oxolane ring of this compound possesses unsubstituted methylene (B1212753) positions (C4 and C5) that are potential sites for functionalization. The C5 position, being adjacent to the ring oxygen (α-position), is particularly susceptible to radical-mediated C-H activation. rsc.orgthieme-connect.com

Recent advances in photocatalysis have enabled the site-selective α-C–H functionalization of simple tetrahydrofuran (THF). rsc.org These methods often employ a photocatalyst in combination with a radical initiator. For instance, the use of 4-CzIPN as a photocatalyst with ⁿBu₄NBr as a co-catalyst can generate bromine radicals that selectively abstract a hydrogen atom from the α-position of THF. rsc.org The resulting THF radical can then engage in cross-coupling reactions with various partners.

Applying this logic to this compound, the C5-position represents a prime target for such functionalization. This would lead to the introduction of new substituents, expanding the chemical diversity of the scaffold. The reaction would likely proceed through the generation of a radical at the C5 position, followed by coupling with a suitable partner.

Table 1: Potential C-H Functionalization Reactions at the C5 Position

| Reaction Type | Reagents & Conditions | Expected Product Functionality |

| C-S Cross-Coupling | Thiols, Photocatalyst (e.g., 4-CzIPN), ⁿBu₄NBr, Visible Light | 5-Thioether substituted derivative |

| C-C Cross-Coupling | Alkenes, Photocatalyst, H-atom transfer (HAT) catalyst | 5-Alkyl substituted derivative |

| Arylation | Aryl halides, Palladium catalyst, Ligand, Base | 5-Aryl substituted derivative nih.gov |

This table is generated based on known functionalization methods for tetrahydrofuran and other cycloalkanes and represents hypothetical applications to the target molecule.

Chemical Modifications of the Cyclopropyl Group

The high ring strain of the cyclopropyl group (approximately 115 kJ mol⁻¹) makes it a reactive handle that can undergo various transformations, including ring-opening and rearrangement reactions. rsc.org

The reactivity of the cyclopropane (B1198618) ring is significantly enhanced by the presence of adjacent activating groups. rsc.org In this compound, the oxolane ring can act as a donor and the carboxylic acid as an acceptor, polarizing the C-C bonds of the cyclopropane and making it susceptible to nucleophilic or electrophilic attack. rsc.orgnih.gov

Acid-Catalyzed Rearrangement: In the presence of acid, cyclopropyl ketones are known to undergo rearrangement to form dihydrofurans, a transformation known as the Cloke-Wilson rearrangement. rsc.org A similar pathway could be envisioned for this compound, potentially leading to fused or spirocyclic furanone structures.

Radical Ring-Opening: Oxidative radical ring-opening reactions are common for cyclopropane derivatives. beilstein-journals.org These reactions can be initiated by the addition of a radical to the cyclopropane ring, leading to a ring-opened radical intermediate that can be trapped or undergo further cyclization. beilstein-journals.org

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to a ring-opening Sₙ2-type reaction. nih.govresearchgate.net This process is highly regioselective and stereospecific, typically occurring with an inversion of configuration at the site of attack. The presence of both donor (oxolane oxygen) and acceptor (carboxylic acid) groups can direct the nucleophilic attack to a specific carbon of the cyclopropyl ring. nih.gov

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | Reagents & Conditions | Potential Intermediate/Product Type |

| Cloke-Wilson Type Rearrangement | Heat, Acid or Lewis Acid Catalyst (e.g., AlCl₃) rsc.org | Dihydrofuran or related five-membered heterocycles rsc.org |

| Oxidative Radical Ring-Opening | Radical Initiator (e.g., AIBN), Oxidant | Linear chain with terminal functional groups beilstein-journals.org |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., Azide, Thiolates) nih.govresearchgate.net | γ-substituted butanoic acid derivatives |

This table outlines hypothetical reaction pathways based on established reactivity of functionalized cyclopropanes.

Direct functionalization of the cyclopropane ring itself, without ring-opening, offers another avenue for structural modification. Methodologies for the C-H functionalization of cyclopropanes have been developed, although they can be challenging. acs.org A more common strategy involves the synthesis of a pre-functionalized cyclopropane ring which is then used to construct the final molecule. nih.govresearchgate.net For instance, functionalized cyclopropane building blocks can be synthesized through transition metal-catalyzed cyclopropanation of alkenes with diazo compounds or via the reaction of sulfur ylides with electron-deficient alkenes. nih.gov These pre-functionalized cyclopropanes can then be incorporated into the oxolane structure.

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The inherent functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules through various synthetic strategies.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The carboxylic acid moiety of the target molecule makes it a suitable component for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govresearchgate.netnih.gov

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-hydroxy carboxamides. organic-chemistry.org

Ugi Reaction: This is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, yielding α-acylamino amides. nih.govacs.org

By employing this compound in these reactions, complex peptide-like scaffolds incorporating the unique cyclopropyl-oxolane motif can be readily assembled. nih.gov

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are also a viable strategy. nih.gov For instance, cascade reactions initiated by the ring-opening of a vinylcyclopropane (B126155) can lead to the formation of densely functionalized tetrahydrofurans. chemrxiv.org While the target molecule lacks a vinyl group, derivatization to introduce such a moiety could open up these cascade pathways.

Table 3: Application in Multicomponent Reactions

| Reaction Name | Components | Resulting Scaffold |

| Passerini 3-Component Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy-carboxamide organic-chemistry.org |

| Ugi 4-Component Reaction | This compound, Aldehyde/Ketone, Amine, Isocyanide | Bis-amide (Peptidomimetic) nih.govacs.org |

This table illustrates the potential use of the title compound as a key building block in well-established multicomponent reactions.

The carboxylic acid group provides a direct handle for dimerization and oligomerization through the formation of amide or ester linkages. Standard peptide coupling reagents can be employed for this purpose. peptide.com

Amide Bond Formation: Reaction with a di-amine or with another molecule of an amino-functionalized derivative of the parent compound would lead to dimers or oligomers linked by amide bonds. Reagents like DCC, DIC, or BOP are commonly used to facilitate such couplings. peptide.com

Ester Bond Formation: Similarly, coupling with a diol or a hydroxy-functionalized derivative would yield polyester (B1180765) structures.

Furthermore, copper-hydride catalyzed reductive coupling of activated carboxylic acids (like anhydrides) with alkenes presents a modern method for C-C bond formation, which could potentially be adapted for dimerization if a suitable unsaturated derivative of the parent molecule is used. acs.org N-Heterocyclic carbene (NHC) catalysis is another strategy that has been shown to promote the dimerization of certain Michael acceptors, suggesting potential for novel C-C bond-forming dimerization strategies if the scaffold is appropriately modified. flemingcollege.ca

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyloxolane 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the chemical environment, connectivity, and stereochemistry of the nuclei within 2-Cyclopropyloxolane-3-carboxylic acid.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy offers initial insights into the number and types of hydrogen atoms present in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, a characteristic signal that disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons on the carbon adjacent to the carboxylic acid and the oxolane oxygen (H-2 and H-3) will be deshielded and are expected to resonate in the range of 2.5-4.5 ppm. The cyclopropyl (B3062369) protons will exhibit complex splitting patterns in the upfield region, generally between 0.3 and 1.5 ppm, due to their unique electronic environment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following data are predicted values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | br s |

| H-2 | 4.0 - 4.5 | m |

| H-3 | 3.0 - 3.5 | m |

| H-4 (CH₂) | 1.8 - 2.2 | m |

| H-5 (CH₂) | 3.8 - 4.2 | m |

| Cyclopropyl CH | 0.8 - 1.2 | m |

| Cyclopropyl CH₂ | 0.3 - 0.8 | m |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170 and 185 ppm. oregonstate.eduprinceton.edu The carbons of the oxolane ring will appear in the range of 60-80 ppm, with the carbon atom bonded to the oxygen (C-2 and C-5) being the most deshielded. The carbons of the cyclopropyl group are known to be significantly shielded, resonating in the upfield region, generally between 0 and 20 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data are predicted values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 185 |

| C-2 | 75 - 85 |

| C-3 | 45 - 55 |

| C-4 | 25 - 35 |

| C-5 | 65 - 75 |

| Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 5 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. youtube.comyoutube.com For this compound, COSY would show correlations between H-2 and H-3, H-3 and the adjacent H-4 protons, and within the cyclopropyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C), providing a definitive assignment of which protons are attached to which carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). princeton.eduyoutube.com HMBC is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation from the cyclopropyl protons to the C-2 carbon of the oxolane ring, and from the H-2 and H-3 protons to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. For example, NOESY can help to establish the relative orientation of the cyclopropyl group and the carboxylic acid group with respect to the oxolane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and studying intermolecular interactions such as hydrogen bonding. core.ac.uknih.gov

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700-1725 cm⁻¹. nih.gov The C-O stretching of the oxolane ring will likely appear in the 1050-1150 cm⁻¹ region. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the cyclopropyl ring would give rise to characteristic bands in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Disclaimer: The following data are predicted values based on typical vibrational frequencies for similar functional groups and may not represent exact experimental values.

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Medium |

| Oxolane | C-O-C stretch | 1050-1150 (strong) | Weak |

| Cyclopropane (B1198618) | Ring breathing | ~1200 | Strong |

| Alkyl | C-H stretch | 2850-3000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. youtube.comub.edu For this compound (C₈H₁₂O₃), the exact mass would be a key piece of identifying information.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic fragmentation patterns that can be used to deduce its structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgresearchgate.net The oxolane ring can undergo cleavage, leading to fragments corresponding to the loss of parts of the ring. The presence of the cyclopropyl group may lead to unique rearrangement and fragmentation patterns.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. nih.govnih.govosi.lv This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed conformational analysis of the molecule. researchgate.net For this compound, X-ray diffraction would reveal the exact stereochemical relationship between the cyclopropyl and carboxylic acid substituents on the oxolane ring, as well as the conformation of the five-membered ring itself. It would also provide insights into the intermolecular interactions, such as hydrogen bonding patterns, in the crystal lattice. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination

The definitive assignment of the absolute configuration of chiral molecules such as this compound is a critical aspect of its characterization, with significant implications for its biological activity and physicochemical properties. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. Among these, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are paramount. These experimental techniques, when coupled with quantum chemical calculations, provide a reliable and increasingly routine approach to elucidating the absolute stereochemistry of complex molecules in solution.

While no direct experimental or computational chiroptical studies on this compound have been reported in the scientific literature to date, the principles of its stereochemical determination can be thoroughly illustrated through the detailed analysis of structurally related compounds. The study of substituted oxolane (tetrahydrofuran) rings and chiral carboxylic acids provides a robust framework for understanding the key factors that govern their chiroptical properties.

A pertinent case study is the investigation of tetrahydrofuran-2-carboxylic acid (THFA), a structural isomer of the oxolane core of the target molecule. Detailed VCD spectroscopic studies on THFA, in conjunction with Density Functional Theory (DFT) calculations, have provided deep insights into its conformational landscape and the influence of intermolecular interactions on its chiroptical response. acs.orgnih.gov

Conformational Analysis and Intermolecular Dimerization

The first and most critical step in any chiroptical analysis is a thorough conformational search. For a flexible molecule like this compound, with a five-membered ring and two rotatable substituents, multiple low-energy conformations can coexist in solution. The observed ECD or VCD spectrum is a population-weighted average of the spectra of all individual conformers.

For carboxylic acids, a significant complicating factor is their propensity to form strong intermolecular hydrogen-bonded dimers in non-polar solvents. nih.gov This dimerization creates new chiral entities with their own unique chiroptical signatures, which can dominate or obscure the spectra of the monomeric species.

In the study of (R)-tetrahydrofuran-2-carboxylic acid, computational modeling at the B3LYP/aug-cc-pVTZ level of theory was used to identify the stable conformers of both the monomer and the dimer. nih.gov The relative free energies and resulting Boltzmann populations determine the contribution of each species to the final spectrum.

Table 1: Calculated Relative Energies and Populations of (R)-tetrahydrofuran-2-carboxylic acid Monomers (Data derived from theoretical calculations for illustrative purposes)

| Monomer Conformer | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|

| A | 0.55 | 29.8 |

| B | 0.85 | 16.5 |

| C | 0.00 | 53.7 |

Table 2: Calculated Relative Energies and Populations of (R,R)-tetrahydrofuran-2-carboxylic acid Dimers (Data derived from theoretical calculations for illustrative purposes)

| Dimer Conformer | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|

| AA | 1.50 | 8.8 |

| BB | 2.15 | 3.8 |

| CC | 0.00 | 87.4 |

Note: The conformer labels (A, B, C, etc.) are arbitrary designations for different stable geometries found during computational searches.

VCD Spectroscopy and Spectral Interpretation

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For (R)-tetrahydrofuran-2-carboxylic acid, experimental VCD spectra were recorded in solvents like carbon disulfide (CS₂) and chloroform (B151607) (CDCl₃). nih.gov A comparison of the experimental spectrum with the computationally simulated spectra of the most stable monomer and dimer conformers allows for an unambiguous assignment of the absolute configuration. A good agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) confirms its absolute stereochemistry. nih.govacs.org

The analysis revealed that a simple one-to-one comparison with a single conformer was insufficient. A good match between theory and experiment was only achieved when the contributions from both the most stable monomer (C) and the most stable dimer (CC) were considered, weighted by their experimentally determined populations. nih.gov This underscores the necessity of accounting for all significant species in solution.

Application to this compound

The methodology applied to tetrahydrofuran-2-carboxylic acid serves as a direct blueprint for the stereochemical elucidation of this compound. The process would involve:

Synthesis and Isolation: Preparation and purification of an enantiomerically enriched sample of this compound.

Conformational Search: Extensive computational analysis to identify all low-energy conformers of both the monomer and potential dimers. The presence of the C3-carboxylic acid and the C2-cyclopropyl group will lead to a distinct set of stable conformations compared to THFA. The orientation of the cyclopropyl ring relative to the oxolane ring will be a key conformational feature.

Quantum Chemical Calculations: For each stable conformer, the VCD and/or ECD spectra would be calculated using TDDFT methods (e.g., B3LYP with a suitable basis set like aug-cc-pVTZ).

Experimental Measurement: Recording the experimental VCD or ECD spectrum of the purified sample in a suitable solvent.

Comparison and Assignment: The calculated, population-weighted spectrum for one enantiomer (e.g., 2R,3R) would be compared with the experimental spectrum. A strong correlation in terms of the signs and relative intensities of the Cotton effects would confirm the absolute configuration of the sample.

The cyclopropyl group at the C2 position, being a rigid and sterically demanding substituent, is expected to significantly influence the conformational equilibrium of the oxolane ring and the orientation of the carboxylic acid group. This will, in turn, lead to a unique and characteristic chiroptical spectrum, allowing for its unambiguous stereochemical assignment through the powerful combination of experimental spectroscopy and theoretical computation.

Computational Chemistry and Molecular Modeling of 2 Cyclopropyloxolane 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of 2-Cyclopropyloxolane-3-carboxylic acid. nih.govnih.gov By calculating the electron density, DFT methods can accurately determine the molecule's geometry, energy, and various electronic properties. Functionals such as B3LYP and CAM-B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed for calculations involving carboxylic acids, providing a balance between accuracy and computational cost. nih.govnih.gov

The conformational flexibility of this compound, arising from the rotatable bonds of the cyclopropyl (B3062369) and carboxylic acid groups relative to the oxolane ring, can be systematically explored using DFT. A potential energy surface (PES) scan, performed by systematically rotating specific dihedral angles, can identify the most stable conformers. nih.gov For each identified minimum on the energy landscape, a full geometry optimization is performed to determine its precise structure and relative energy.

The relative energies of the different conformers are critical for understanding the molecule's predominant shapes in various environments. It is common for carboxylic acids to form dimers through hydrogen bonding, a phenomenon that significantly stabilizes the system and can be modeled using DFT. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 180° | 0.00 |

| B | 60° | 1.5 |

| C | -60° | 1.5 |

| Dimer | N/A | -8.0 |

Note: This table is illustrative and based on typical energy differences for similar molecules.

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often Boltzmann-averaged according to their relative energies to provide a final theoretical spectrum that can be compared with experimental data. nih.gov Protons on the carbon adjacent to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range, while the acidic proton of the carboxylic acid typically appears downfield, around 10-12 ppm. libretexts.orglibretexts.org The carbonyl carbon itself is expected in the 160-180 ppm region of the ¹³C NMR spectrum. libretexts.orglibretexts.org

IR Frequencies: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. nih.gov The characteristic IR absorption bands for the carboxylic acid group include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, and a C-O stretch in the 1210-1320 cm⁻¹ region. orgchemboulder.comlibretexts.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| -COOH | ~10-12 |

| α-protons | ~2-3 |

| ¹³C NMR (ppm) | |

| C=O | ~160-180 |

| IR Frequencies (cm⁻¹) | |

| O-H stretch | ~2500-3300 (broad) |

| C=O stretch | ~1690-1760 |

Note: These values represent typical ranges for carboxylic acids and are provided for illustrative purposes.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 3: Hypothetical Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as an example of typical values obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational sampling and the influence of solvent. nih.gov In an MD simulation, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. ethz.ch

These simulations can reveal how the molecule explores its conformational space, the lifetimes of different conformations, and the role of solvent molecules in stabilizing certain structures. For instance, MD simulations in explicit water can model the hydrogen bonding network between the carboxylic acid and surrounding water molecules, which can significantly impact its structure and properties. researchgate.netnih.gov

Transition State Analysis and Reaction Pathway Mapping for Chemical Transformations

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By locating the transition state (TS) structures on the potential energy surface, the activation energy barriers for various potential reactions, such as esterification or amidation, can be determined. mdpi.com

This analysis helps in understanding the feasibility and kinetics of different reaction pathways. For example, in a reaction with an alcohol, DFT could be used to map the energy profile of the reaction, identifying the energies of the reactants, intermediates, transition states, and products, thus providing a detailed mechanistic picture. mdpi.com

Force Field Development and Parameterization for Molecular Mechanics Studies

While general force fields like GAFF2 can be used for MD simulations of small organic molecules, the development of a specific, parameterized force field for this compound can lead to more accurate simulations. ethz.chnih.gov This process involves fitting the force field parameters (e.g., bond lengths, angles, dihedral angles, and partial atomic charges) to high-level quantum mechanical data or experimental results. ncl.ac.ukuq.edu.au

The parameterization process typically involves:

Performing high-level DFT or ab initio calculations to obtain optimized geometries, vibrational frequencies, and rotational energy profiles. researchgate.net

Deriving partial atomic charges, often using methods like Restrained Electrostatic Potential (RESP) fitting, to accurately represent the molecule's electrostatic potential. nih.gov

Adjusting the force field parameters iteratively to reproduce the quantum mechanical data as closely as possible.

A well-parameterized force field is crucial for conducting large-scale MD simulations that can accurately predict macroscopic properties based on the underlying molecular interactions. ethz.ch

In silico Screening for Synthetic Intermediates and Scaffold Derivatization

The process of discovering and optimizing synthetic routes can be significantly accelerated by computational screening. This involves the use of quantum mechanics (QM) calculations, molecular mechanics (MM), and data-driven approaches to evaluate the feasibility and potential outcomes of chemical reactions in a virtual environment. For a target molecule like this compound, this can be particularly valuable due to the potential for complex stereochemical outcomes and competing reaction pathways.

Table 1: Hypothetical Computational Approaches for Synthetic Intermediate Screening

| Computational Method | Application to this compound Synthesis | Potential Insights |

| Density Functional Theory (DFT) | Calculation of transition state energies for key bond-forming reactions (e.g., cyclopropanation, oxolane ring formation). | Determination of reaction barriers, prediction of regioselectivity and stereoselectivity, and assessment of reaction feasibility under different conditions. |

| Molecular Dynamics (MD) Simulations | Simulation of the conformational landscape of key intermediates and starting materials. | Identification of low-energy conformers that are pre-organized for desired cyclization reactions, and understanding the role of solvent effects. |

| Retrosynthetic Analysis Algorithms | Automated generation of potential synthetic routes based on known chemical transformations. | Discovery of novel or non-obvious synthetic pathways to the target scaffold. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions for the stereoselective synthesis of precursors. | Design of biocatalytic routes to chiral building blocks for the synthesis of enantiopure this compound. |

Detailed Research Findings (Based on Analogous Systems):

While no specific research on this compound was found, studies on related tetrahydrofuran (B95107) and cyclopropane-containing molecules highlight the power of these computational approaches. For instance, DFT calculations have been successfully employed to predict the diastereoselectivity of cyclopropanation reactions, a key step in the synthesis of many biologically active molecules. Similarly, MD simulations have provided crucial insights into the conformational preferences of flexible ring systems like oxolane, which can dictate the stereochemical outcome of subsequent functionalization reactions.

The derivatization of a core scaffold is a common strategy for exploring chemical space and optimizing molecular properties. In silico methods can be used to guide this process by predicting the properties of virtual derivatives before they are synthesized. This can involve the calculation of various molecular descriptors, such as steric and electronic properties, which can be correlated with desired synthetic outcomes.

Table 2: Illustrative In silico Scaffold Derivatization Study

| Parent Scaffold | Virtual Modification | Calculated Property (Example) | Predicted Synthetic Accessibility |

| This compound | Esterification of the carboxylic acid | Increased lipophilicity (Calculated logP) | High (Standard reaction conditions) |

| This compound | Amidation of the carboxylic acid | Introduction of H-bond donor/acceptor sites | High (Standard coupling reagents) |

| This compound | Substitution on the oxolane ring | Altered steric profile and polarity | Variable (Requires specific synthetic methods) |

| This compound | Functionalization of the cyclopropyl ring | Modulation of electronic properties | Challenging (Potential for ring-opening) |

Mechanistic Investigations of Reactions Involving 2 Cyclopropyloxolane 3 Carboxylic Acid

Elucidation of Reaction Pathways and Identification of Key Intermediates

The elucidation of reaction pathways for 2-Cyclopropyloxolane-3-carboxylic acid involves considering the reactivity of its distinct functional groups: the carboxylic acid, the oxolane (tetrahydrofuran) ring, and the cyclopropane (B1198618) ring. Reactions can be initiated at any of these sites, leading to a variety of intermediates and products.

Plausible Reaction Pathways:

Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations such as esterification, amidation, or reduction. The mechanism for these reactions typically involves the activation of the carboxyl group, followed by nucleophilic attack.

Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, often catalyzed by transition metals or proceeding through radical intermediates. Similarly, the oxolane ring can be cleaved under strong acidic or specific catalytic conditions.

Cycloaddition Reactions: While the saturated oxolane is unreactive in cycloadditions, derivatives of the cyclopropane ring, such as cyclopropenes, are known to be highly reactive dienophiles in Diels-Alder reactions. nih.gov

Radical Pathways: Photoredox catalysis can facilitate a decarboxylative radical addition–polar cyclization cascade, providing a pathway to more complex functionalized cyclopropanes starting from carboxylic acids. semanticscholar.org

Identification of Key Intermediates: The nature of the intermediates formed is highly dependent on the reaction conditions.

Carbocation Intermediates: In acid-catalyzed reactions or rearrangements, carbocation intermediates are likely. The stability of these cations, influenced by the adjacent rings, would dictate the reaction pathway and product distribution. beilstein-journals.org The formation of carbocations is a key step in the biosynthesis and synthetic manipulation of many cyclic and polycyclic molecules. beilstein-journals.org

Zwitterionic Intermediates: In certain cycloaddition reactions involving polar components, a stepwise mechanism through a zwitterionic intermediate may be favored over a concerted pathway. mdpi.com While not directly observed for this specific molecule, their potential role in polar cycloadditions is a point of mechanistic consideration. mdpi.com

Radical Intermediates: Decarboxylation initiated by photoredox catalysis generates carbon-centered radicals. These open-shell intermediates can then add to alkene substrates before undergoing a single-electron transfer (SET) to form a carbanion, which subsequently cyclizes. semanticscholar.org

Metal-Coordinated Species: In metal-catalyzed reactions, such as those involving Rhodium, Gold, or Titanium, the substrate forms a complex with the metal center. patsnap.comresearchgate.netmdpi.com The reaction then proceeds on the metal catalyst, which controls the stereochemistry and regioselectivity of the transformation. researchgate.net

A proposed pathway for the synthesis of a related compound, cycloprop-2-ene carboxylic acid, involves the Rh(II)-catalyzed reaction of a diazo compound. researchgate.net The mechanism of related carbozincation reactions has been shown to proceed through cyclopropylzinc reagents. researchgate.net

Table 1: Proposed Intermediates in Reactions of this compound This table is illustrative and based on general mechanistic principles.

| Reaction Type | Proposed Key Intermediate | Governing Factors | Potential Subsequent Step |

|---|---|---|---|

| Acid-Catalyzed Esterification | Protonated Carbonyl (Oxonium Ion) | Acid Strength, Temperature | Nucleophilic attack by alcohol |

| Photoredox Decarboxylation | Cyclopropyl-Oxolane Radical | Photocatalyst, Light Source | Addition to an alkene |

| Transition Metal-Catalyzed Ring Opening | Organometallic Complex | Metal Catalyst (e.g., Pd, Rh), Ligands | Reductive Elimination or Further Insertion |

| Polar Cycloaddition (Hypothetical) | Zwitterionic Species | Solvent Polarity, Substituent Effects | Ring closure to form a new cyclic system |

Kinetic Studies and Determination of Rate Laws and Activation Parameters

Kinetic studies are essential for quantifying reaction rates and understanding how concentrations of reactants and catalysts influence the speed of a reaction. This involves determining the rate law, an equation that mathematically links the reaction rate to reactant concentrations. libretexts.orglibretexts.org

The general form of a rate law for a reaction A + B → Products is: Rate = k[A]m[B]n libretexts.orgphotophysics.com

Where:

k is the rate constant, specific to the reaction at a given temperature. libretexts.org

[A] and [B] are the molar concentrations of the reactants. photophysics.com

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. libretexts.org

Hypothetical Kinetic Data for Esterification: To determine the rate law for a reaction, such as the esterification of this compound (CPOcA) with methanol (B129727), a series of experiments would be conducted where the initial concentrations of the reactants are varied.

Table 2: Hypothetical Experimental Data for the Esterification of CPOcA This table presents illustrative data for the purpose of explaining kinetic analysis.

| Experiment | Initial [CPOcA] (M) | Initial [Methanol] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-4 |

| 2 | 0.20 | 0.10 | 4.0 x 10-4 |

| 3 | 0.10 | 0.20 | 2.0 x 10-4 |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: The concentration of CPOcA is doubled while [Methanol] is constant. The rate doubles (4.0x10⁻⁴ / 2.0x10⁻⁴ = 2). Therefore, the reaction is first order with respect to this compound (m=1). youtube.com

Comparing Experiments 1 and 3: The concentration of Methanol is doubled while [CPOcA] is constant. The rate does not change. Therefore, the reaction is zero order with respect to methanol (n=0). libretexts.orgyoutube.com

Determining the Rate Law: Based on this analysis, the rate law is: Rate = k[CPOcA]¹[Methanol]⁰ = k[CPOcA] . libretexts.org

Activation parameters, such as the activation energy (Ea), can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

Isotope Labeling Studies for Mechanistic Validation

Isotope labeling is a powerful technique for validating proposed reaction mechanisms by tracing the path of atoms from reactants to products. nih.gov For a molecule like this compound, isotopes of oxygen (¹⁸O) or carbon (¹³C or ¹⁴C) can be incorporated at specific positions. nih.govimist.ma

Applications in Mechanistic Studies:

Esterification Mechanism: To confirm the mechanism of acid-catalyzed esterification, the reaction can be performed using methanol labeled with ¹⁸O (CH₃¹⁸OH). If the ¹⁸O atom is incorporated into the ester product and not the water by-product, it confirms that the alcohol's oxygen acts as the nucleophile and the C-OH bond of the carboxylic acid is cleaved, not the CO-H bond.

Decarboxylation Reactions: Labeling the carboxyl carbon with ¹³C or ¹⁴C can be used to follow its fate in decarboxylation reactions. imist.ma This helps to confirm whether the carboxyl group is lost as CO₂ and can be used to track its potential reincorporation in reversible carboxylation/decarboxylation processes. imist.ma

Rearrangements: Labeling specific carbon atoms within the cyclopropane or oxolane rings can help elucidate the skeletal rearrangements that may occur during ring-opening or expansion reactions.

The use of isotope-coded derivatization reagents can also significantly enhance the detection and quantification of carboxylic acid-containing metabolites in complex mixtures using mass spectrometry. nih.govresearchgate.netcolab.ws For example, labeling with isotope-coded p-dimethylaminophenacyl (DmPA) bromide not only allows for accurate quantification but also improves chromatographic separation and mass spectrometric detection efficiency by orders of magnitude. nih.govcolab.ws

Table 3: Isotope Labeling Strategies for Mechanistic Validation

| Isotope | Labeled Position/Reagent | Reaction Studied | Mechanistic Question Answered |

|---|---|---|---|

| ¹⁸O | Oxygen atom in an alcohol (R-¹⁸OH) | Esterification | Confirms nucleophilic attack by the alcohol's oxygen. nih.gov |

| ¹³C | Carboxyl carbon of CPOcA | Decarboxylation | Tracks the fate of the carboxyl group. imist.ma |

| ²H (Deuterium) | Specific C-H bond on the oxolane ring | Ring Cleavage/Rearrangement | Elucidates hydride shift mechanisms. |

| ¹³C/¹²C | Isotope-coded derivatizing agent | Metabolic Profiling | Aids in quantification and identification in complex mixtures. nih.govcolab.ws |

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is crucial for controlling the reactivity of this compound, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. patsnap.com The choice of catalyst can direct the reaction towards a desired pathway, selectively activating one functional group over others. patsnap.com

Types of Catalysis and Their Roles:

Transition Metal Catalysis:

Rhodium (Rh): Rhodium catalysts, such as Rh₂(OAc)₄, are exceptionally useful for reactions involving diazo compounds to form cyclopropane rings, a key reaction in the synthesis of cyclopropane carboxylic acid derivatives. nih.govresearchgate.net

Gold (Au): Gold-based catalysts are effective in the hydrofunctionalization of alkynes with carboxylic acids to form enol esters or lactones. mdpi.com These catalysts activate the alkyne toward nucleophilic attack by the carboxylate. mdpi.com

Titanium (Ti): Ti-catalyzed reactions have been developed for the synthesis of cyclopropanols from carboxylic acids and terminal alkenes, where the key reductive step occurs on the titanium catalyst. researchgate.net

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective transformations, which is particularly important for the synthesis of chiral molecules for pharmaceutical applications.

Biocatalysis (Enzymes): Enzymes can offer unparalleled selectivity and efficiency under mild, environmentally benign conditions. Lipases, for example, are often used for the kinetic resolution of racemic carboxylic acids or esters.

The primary goals of using catalysis in reactions involving this compound are to increase turnover numbers, improve chemo-, regio-, and stereoselectivity, and allow reactions to occur under environmentally friendly conditions. patsnap.com For instance, in a molecule with multiple reactive sites like this compound, a carefully chosen catalyst can ensure that only the carboxylic acid reacts, leaving the oxolane and cyclopropane rings intact, or vice-versa.

Applications of 2 Cyclopropyloxolane 3 Carboxylic Acid As a Versatile Synthetic Intermediate

Building Block for Complex Natural Product Synthesis

While no specific total syntheses of natural products explicitly report the use of 2-Cyclopropyloxolane-3-carboxylic acid, its structural components are present in numerous bioactive natural products. The cyclopropane (B1198618) ring is a key feature in many biologically active molecules, often contributing to their unique three-dimensional structure and metabolic stability. researchgate.netnih.gov The oxolane ring is a common heterocyclic system found in a vast array of natural products, including polyketides and alkaloids. Carboxylic acids are fundamental functional groups that can be readily converted into other functionalities such as esters, amides, and alcohols, making them crucial handles in multi-step syntheses. libretexts.org

Theoretically, this compound could serve as a chiral building block for the synthesis of complex targets. The adjacent stereocenters on the oxolane ring and the stereochemistry of the cyclopropane group offer the potential for creating intricate and well-defined three-dimensional structures. Microbiologically produced carboxylic acids are often used as valuable starting materials (educts) for the chemical synthesis of various complex molecules. semanticscholar.org

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis

| Functional Group | Potential Reaction | Resulting Moiety | Relevance in Natural Products |

| Carboxylic Acid | Amide Coupling | Amide | Peptides, Alkaloids |

| Reduction | Alcohol | Polyketides, Terpenoids | |

| Esterification | Ester | Macrolides, Polyesters | |

| Cyclopropane Ring | Ring Opening | Functionalized Alkyl Chain | Can introduce specific substitution patterns |

| Oxolane Ring | Ring Opening (under harsh conditions) | Dihydroxy Alkyl Chain | Polyols |

This table represents theoretical applications based on the known reactivity of the functional groups, as specific literature for this compound is not available.

Precursor for the Development of Advanced Materials and Polymers

The structure of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of advanced materials and polymers. The carboxylic acid functionality is a classic reactive group for polymerization reactions, particularly for forming polyesters and polyamides. Carboxylic acids can also facilitate ring-opening polymerization of cyclic monomers.

The rigid cyclopropane unit, when incorporated into a polymer backbone, could impart unique thermal and mechanical properties. The oxolane ring can influence the polymer's solubility and flexibility. While no specific polymers derived from this compound have been documented, the general principles of polymer chemistry support this potential application.

Table 2: Hypothetical Polymer Types from this compound

| Polymerization Method | Co-monomer (Example) | Resulting Polymer Type | Potential Properties |

| Polycondensation | Diol (e.g., Ethylene Glycol) | Polyester (B1180765) | Enhanced thermal stability, altered crystallinity |

| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Polyamide | Increased rigidity, modified mechanical strength |

| Ring-Opening Polymerization (as catalyst/initiator) | Lactones (e.g., Caprolactone) | Polyester | Biodegradable materials with unique side-chain functionality |

This table is a hypothetical representation of potential applications, as no specific research on polymers from this compound was found.

Use in the Synthesis of Optically Active Compounds

This compound possesses multiple stereocenters, making it a chiral molecule. The synthesis of enantiomerically pure forms of this compound would render it a valuable chiral building block. The separation of racemic carboxylic acids is a well-established field, often employing chiral resolving agents to form diastereomeric salts that can be separated by crystallization. nih.govgoogleapis.com Alternatively, asymmetric synthesis methods could be developed to produce a single enantiomer directly.

Once obtained in an optically pure form, this compound could be used in asymmetric synthesis to control the stereochemistry of subsequent reactions. The defined spatial arrangement of its functional groups could serve as a chiral auxiliary or a starting point for the synthesis of other optically active molecules. For instance, optically active 1,4-thiazane-3-carboxylic acid has been synthesized via optical resolution of a precursor. nih.gov

Table 3: Potential Methods for Obtaining Optically Active this compound

| Method | Description | Key Considerations |

| Chiral Resolution | Formation of diastereomeric salts with a chiral amine, followed by separation and liberation of the enantiopure acid. | Selection of an appropriate resolving agent, crystallization conditions. |

| Asymmetric Synthesis | Enantioselective synthesis starting from achiral precursors using a chiral catalyst or auxiliary. | Development of a suitable catalytic system, optimization of reaction conditions for high enantioselectivity. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Enzyme selection, reaction medium, and conditions. |

This table outlines general strategies for obtaining optically active compounds, as specific methods for this compound have not been detailed in the literature.

Role in Fragment-Based Design and Chemical Library Synthesis for Non-Biological Applications

Fragment-based design is a powerful strategy in drug discovery and is increasingly being applied to the development of new materials. researchgate.net Small, structurally diverse molecules (fragments) are screened for their ability to interact with a target, and promising hits are then elaborated into more complex structures. The compact and three-dimensional nature of this compound makes it an interesting candidate for a fragment library. researchgate.netnih.gov